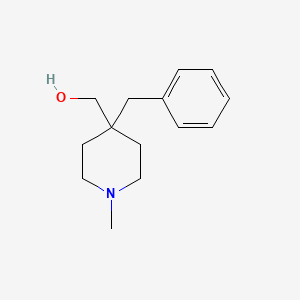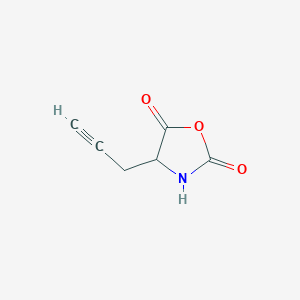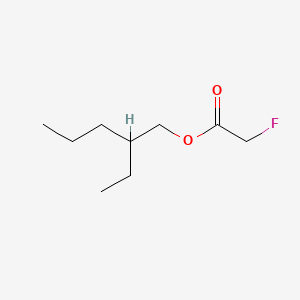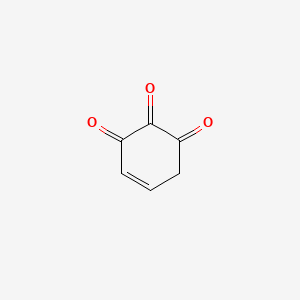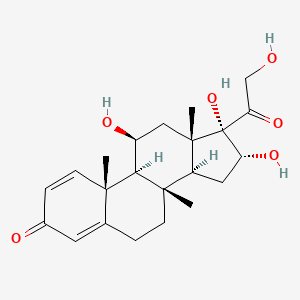![molecular formula C26H29NO2 B13414354 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with the molecular formula C26H29NO2 and a molecular weight of 387.514 g/mol . This compound is known for its unique structure, which includes a phenol group, a diethylamino group, and an ethoxy group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol typically involves the reaction of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction would yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the diethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-1-(4-(4-(Diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Uniqueness
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is unique due to its combination of a phenol group, a diethylamino group, and an ethoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications.
Eigenschaften
Molekularformel |
C26H29NO2 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(28)15-11-22/h5-17,20,28H,3-4,18-19H2,1-2H3/b26-20- |
InChI-Schlüssel |
VRHMNFMTRFMZTJ-QOMWVZHYSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

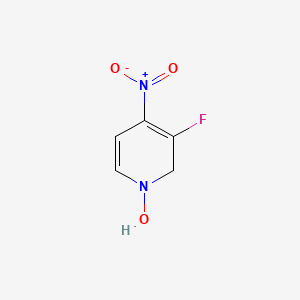


![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
